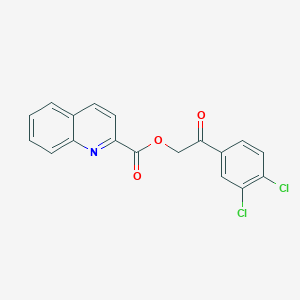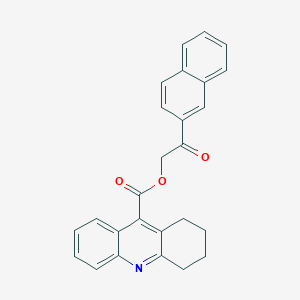![molecular formula C16H13ClN2OS B288880 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)amine](/img/structure/B288880.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-methoxyaniline in the presence of a thioamide source, such as thiourea, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or other reducible functionalities.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The exact mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the chlorophenyl and methoxyphenyl groups may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-chlorophenyl)-2-methoxy-6-(2-naphthyl)nicotinonitrile
- 4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and methoxyphenyl groups differentiates it from other thiazole derivatives, potentially leading to unique applications and activities.
Propriétés
Formule moléculaire |
C16H13ClN2OS |
|---|---|
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13ClN2OS/c1-20-15-5-3-2-4-13(15)18-16-19-14(10-21-16)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,19) |
Clé InChI |
WVOGAKJZTLJNSB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B288800.png)


![6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B288812.png)
![1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol](/img/structure/B288816.png)
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288819.png)
![4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)


![1-[(4-Bromophenyl)sulfonyl]-2-methylindoline](/img/structure/B288844.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)
